molecular formula C₂₅H₃₈O₅ B1144914 Treprostinil ethyl ester CAS No. 1355990-07-6

Treprostinil ethyl ester

Cat. No.: B1144914
CAS No.: 1355990-07-6
M. Wt: 418.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of Treprostinil, a medication used to treat pulmonary arterial hypertension

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Treprostinil Ethyl Ester involves the esterification of Treprostinil with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of Treprostinil to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Treprostinil Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Treprostinil Ethyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Treprostinil Ethyl Ester can be compared with other similar compounds, such as:

This compound is unique due to its ester functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other prostacyclin analogs .

Biological Activity

Treprostinil ethyl ester (TRE) is a synthetic analogue of prostacyclin, primarily used in the treatment of pulmonary arterial hypertension (PAH). This article explores the biological activity of TRE, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.

Treprostinil functions as an agonist for several receptors, including:

  • Prostacyclin Receptor (IP) : Activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels.
  • Prostaglandin D2 Receptor : Involved in vasodilation and inhibition of platelet aggregation.
  • Prostaglandin E2 Receptor EP2 : Contributes to vascular relaxation.
  • Peroxisome Proliferator-Activated Receptor Delta : May influence metabolic processes.

The elevation of cAMP promotes the opening of calcium-activated potassium channels, resulting in cell hyperpolarization and vasodilation in both pulmonary and systemic arterial beds. Additionally, TRE has anti-inflammatory properties that further enhance its therapeutic profile .

Pharmacokinetics

The pharmacokinetic profile of treprostinil varies based on the route of administration:

RouteBioavailabilityTime to Steady-StateHalf-Life
Subcutaneous~100%10 hours4.5 hours
Oral17%4-6 hours3.5 hours
InhalationNot specifiedVariesVaries
  • Absorption : After subcutaneous infusion, TRE is completely absorbed. Oral bioavailability is significantly lower due to first-pass metabolism.
  • Metabolism : Primarily metabolized by CYP2C8 and CYP2C9 in the liver, with no major active metabolites identified .

Clinical Applications

This compound has shown efficacy in treating PAH through various forms of administration:

  • Inhalation Therapy :
    • Studies have demonstrated that inhaled TRE leads to significant reductions in pulmonary vascular resistance (PVR) with a more sustained effect compared to other treatments like iloprost. For instance, a study involving 123 patients indicated that inhaled doses resulted in a near-maximal acute PVR decrease at 30 µg .
  • Oral Administration :
    • A long-term study showed that oral TRE provides sustained benefits in exercise tolerance over 12 months, with improved pharmacokinetic profiles observed when switching from twice-daily to thrice-daily dosing regimens .
  • Combination Therapies :
    • Research indicates that combining TRE with other vasodilators may enhance therapeutic outcomes while mitigating side effects associated with higher doses of individual agents .

Study on Inhaled Treprostinil

A randomized controlled trial assessed the effects of inhaled treprostinil on patients with severe pulmonary hypertension. The results indicated:

  • Comparable PVR reduction with inhaled treprostinil and iloprost.
  • Sustained hemodynamic improvements over time with fewer systemic side effects .

Long-Term Oral Treprostinil Study

A study evaluating the long-term effects of oral treprostinil on exercise capacity found:

  • Significant improvements in the six-minute walk distance (6MWD).
  • A reduction in clinical worsening events over a year-long follow-up period .

Development of Treprostinil Palmitil

Recent developments have focused on treprostinil palmitil, an ester prodrug designed for sustained release:

  • Demonstrated prolonged efficacy in rodent models for PAH.
  • Showed antifibrotic and anti-inflammatory properties, indicating potential benefits beyond vasodilation .

Properties

IUPAC Name

ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHCIQUGUOGFB-KHYDEXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355990-07-6
Record name Treprostinil ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPROSTINIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.